REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH3:7])[C:2]=1[CH3:8].[NH2-].[Na+].N.Cl.[NH2:13][CH2:14][CH2:15][CH2:16]Cl>O>[NH2:13][CH2:14][CH2:15][CH2:16][CH2:8][C:2]1[C:3]([CH3:7])=[CH:4][CH:5]=[CH:6][N:1]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
321 g
|
Type
|
reactant
|
Smiles
|
N1=C(C(=CC=C1)C)C
|
Name
|
|
Quantity
|
429 g
|
Type
|
reactant
|
Smiles
|
Cl.NCCCCl
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Any liquid ammonia lost through evaporation
|
Type
|
CUSTOM
|
Details
|
After 2 hours the reaction was quenched by the addition of ammonium chloride (120 g)
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
the reaction mixture was left
|
Type
|
CUSTOM
|
Details
|
through evaporation
|
Type
|
CUSTOM
|
Details
|
The residue so obtained
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the dichloromethane removed by evaporation
|
Type
|
DISTILLATION
|
Details
|
the residue distilled in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NCCCCC1=NC=CC=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 306.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |